2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a hexahydroquinazolin ring, a thioacetamide group, and a nitrophenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The hexahydroquinazolin ring, for example, is a six-membered ring with two nitrogen atoms . The thioacetamide group contains a sulfur atom, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitrophenyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles . The thioacetamide group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and its overall structure. For example, the presence of the nitrophenyl group could make the compound more polar, influencing its solubility in different solvents . The hexahydroquinazolin ring could influence the compound’s stability and reactivity .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Nitrophenyl-Group-Containing Heterocycles : Research has explored the synthesis and characterization of nitrophenyl-group-containing heterocycles, demonstrating potential anticancer activity and antioxidant properties. These studies contribute to understanding the structural diversity and bioactivity of such compounds (Sayed et al., 2021).
Structural Aspects of Salt and Inclusion Compounds : Investigations into the structural aspects of amide-containing isoquinoline derivatives have revealed interesting properties related to gel formation, crystalline salts, and host-guest complexes, offering insights into their applications in material science and fluorescent emission (Karmakar et al., 2007).
Therapeutic Applications
Antitumor Agents and Hypoxia-Selective Cytotoxins : A class of 4-[[3-(dimethylamino)propyl]amino]nitroquinolines has shown promise as hypoxia-selective cytotoxins, with potential applications in cancer therapy. These compounds exhibit selective toxicity towards hypoxic cells, making them valuable for targeting tumor microenvironments (Denny et al., 1992).
Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents, showing effectiveness against Candida and Aspergillus species. These findings highlight the potential of such compounds in addressing fungal infections (Bardiot et al., 2015).
T-Type Ca2+ Channel Blocker for Lung Cancer : The compound KYS05090, a T-type Ca2+ channel blocker, has demonstrated efficacy in inducing autophagy and apoptosis in lung cancer cells, suggesting its potential as a chemotherapeutic agent. This research underscores the importance of targeting specific cellular pathways in cancer treatment (Rim et al., 2014).
Insecticidal Activity
- Pyridine Derivatives as Insecticides : Studies on pyridine derivatives have revealed significant insecticidal activity against the cowpea aphid, highlighting the potential of these compounds in agricultural pest management. This research provides a foundation for developing new, effective insecticides (Bakhite et al., 2014).
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-24(2)12-5-13-25-18-7-4-3-6-17(18)20(23-21(25)28)31-14-19(27)22-15-8-10-16(11-9-15)26(29)30/h8-11H,3-7,12-14H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKFEUVISLLEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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